molecular formula C20H24N2O3S B11229948 1-(benzylsulfonyl)-N-(3-methylphenyl)piperidine-3-carboxamide

1-(benzylsulfonyl)-N-(3-methylphenyl)piperidine-3-carboxamide

Cat. No.: B11229948
M. Wt: 372.5 g/mol
InChI Key: GDTCBLDOIGMFCE-UHFFFAOYSA-N
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Description

N-(3-METHYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and a carboxamide group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methylphenylamine with phenylmethanesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with piperidine-3-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3-METHYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sodium alkoxides.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-METHYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and carboxamide groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Methylphenyl)acetamide
  • N-(3-Methylphenyl)benzamide
  • N-(3-Methylphenyl)propionamide

Uniqueness

N-(3-METHYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE is unique due to its combination of a piperidine ring, sulfonyl group, and carboxamide group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for .

Properties

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

1-benzylsulfonyl-N-(3-methylphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C20H24N2O3S/c1-16-7-5-11-19(13-16)21-20(23)18-10-6-12-22(14-18)26(24,25)15-17-8-3-2-4-9-17/h2-5,7-9,11,13,18H,6,10,12,14-15H2,1H3,(H,21,23)

InChI Key

GDTCBLDOIGMFCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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